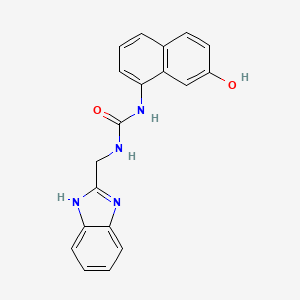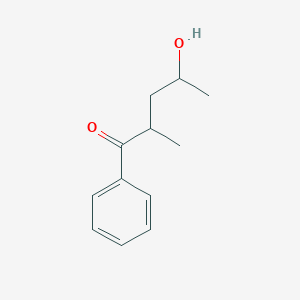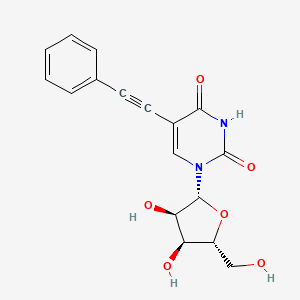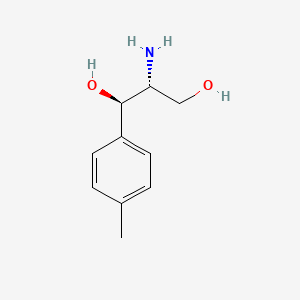![molecular formula C21H27NO2S2 B12597529 4-[1-(Benzenesulfonyl)-3-methyl-1-phenylbutan-2-yl]thiomorpholine CAS No. 876889-30-4](/img/structure/B12597529.png)
4-[1-(Benzenesulfonyl)-3-methyl-1-phenylbutan-2-yl]thiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-(Benzenesulfonyl)-3-methyl-1-phenylbutan-2-yl]thiomorpholine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a benzenesulfonyl group, a phenyl group, and a thiomorpholine ring, making it a subject of interest in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Benzenesulfonyl)-3-methyl-1-phenylbutan-2-yl]thiomorpholine typically involves multi-step organic reactions. One common method includes the reaction of benzenesulfonyl chloride with 3-methyl-1-phenylbutan-2-amine to form an intermediate, which is then reacted with thiomorpholine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification through crystallization or distillation to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4-[1-(Benzenesulfonyl)-3-methyl-1-phenylbutan-2-yl]thiomorpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiomorpholine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[1-(Benzenesulfonyl)-3-methyl-1-phenylbutan-2-yl]thiomorpholine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-[1-(Benzenesulfonyl)-3-methyl-1-phenylbutan-2-yl]thiomorpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects in disease treatment.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[1-(Benzenesulfonyl)-3-methyl-1-phenylbutan-2-yl]morpholine
- N-(thiazol-2-yl)benzenesulfonamides
Uniqueness
4-[1-(Benzenesulfonyl)-3-methyl-1-phenylbutan-2-yl]thiomorpholine is unique due to its specific structural features, such as the presence of a thiomorpholine ring, which distinguishes it from similar compounds like 4-[1-(Benzenesulfonyl)-3-methyl-1-phenylbutan-2-yl]morpholine. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
876889-30-4 |
|---|---|
Formule moléculaire |
C21H27NO2S2 |
Poids moléculaire |
389.6 g/mol |
Nom IUPAC |
4-[1-(benzenesulfonyl)-3-methyl-1-phenylbutan-2-yl]thiomorpholine |
InChI |
InChI=1S/C21H27NO2S2/c1-17(2)20(22-13-15-25-16-14-22)21(18-9-5-3-6-10-18)26(23,24)19-11-7-4-8-12-19/h3-12,17,20-21H,13-16H2,1-2H3 |
Clé InChI |
DGYCISMBTJYIHZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2)N3CCSCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(Chloromethyl)pyridin-2-yl]amino}-2-oxoethyl acetate](/img/structure/B12597446.png)

![Acetamide,N-(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12597455.png)
![2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B12597465.png)


![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-isothiazolyl)-](/img/structure/B12597490.png)
![1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl-, methyl ester](/img/structure/B12597491.png)
![2-[2-(4-Azidophenyl)ethenyl]-4-[(pyridin-3-yl)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B12597493.png)


![Morpholine, 3,5-bis[(phenylmethoxy)methyl]-, (3S,5S)-](/img/structure/B12597517.png)
![tert-Butyl[2-(2-iodo-5-nitrophenoxy)ethoxy]dimethylsilane](/img/structure/B12597528.png)

